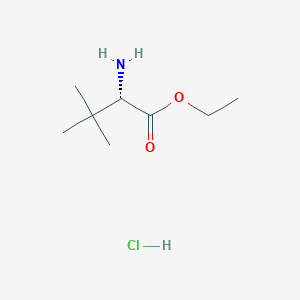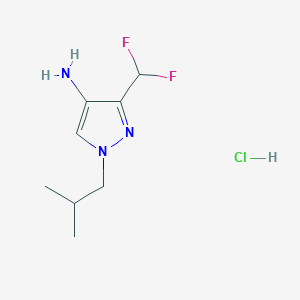
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s physical appearance.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include looking at reaction mechanisms, reaction rates, and the products formed.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including structures similar to 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride, play a significant role in scientific research. For example, a study conducted by Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, revealing their biological activities against breast cancer and microbes (Titi et al., 2020).
Antifungal Activity
Research has been conducted on the antifungal properties of pyrazole derivatives. Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their activities against phytopathogenic fungi, discovering significant antifungal properties (Du et al., 2015).
Applications in Medicinal Chemistry
Fluorinated pyrazoles with additional functional groups, such as 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride, are of considerable interest as building blocks in medicinal chemistry. Surmont et al. (2011) developed a strategy for synthesizing new 3-amino-4-fluoropyrazoles, underlining their importance in the field of medicinal chemistry (Surmont et al., 2011).
Use in Organic Synthesis
The compound and its analogs are used in the synthesis of various organic compounds. For instance, Pollock et al. (2014) discussed the use of tert-butyl as a protective group in pyrazole synthesis, illustrating the versatility of pyrazole derivatives in organic synthesis (Pollock et al., 2014).
Pharmaceutical and Agrochemical Design
The CHF2 moiety, a characteristic feature of 3-(difluoromethyl)pyrazoles, is widely used in pharmaceuticals and agrochemicals for its ability to act as a hydrogen-bonding donor and improve binding selectivity. Zeng et al. (2020) reviewed methods for constructing 3,4-disubstituted 3-difluoromethylpyrazoles, highlighting their significance in the market of pesticides and other biologically active compounds (Zeng et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include looking at safety precautions that need to be taken when handling the compound.
Direcciones Futuras
This could involve predicting potential future uses for the compound, or suggesting further studies that could be done to learn more about the compound’s properties or uses.
Propiedades
IUPAC Name |
3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-5(2)3-13-4-6(11)7(12-13)8(9)10;/h4-5,8H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMMPGBCOVFJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride | |
CAS RN |
1423034-57-4 | |
| Record name | 1H-Pyrazol-4-amine, 3-(difluoromethyl)-1-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)
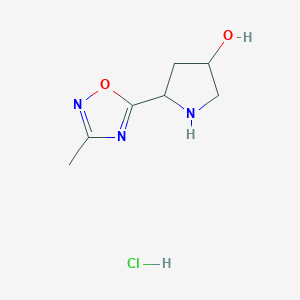


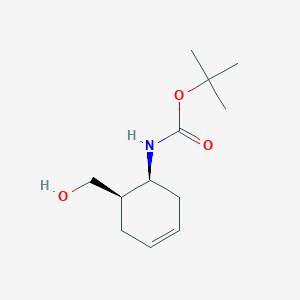
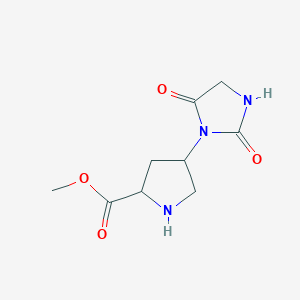
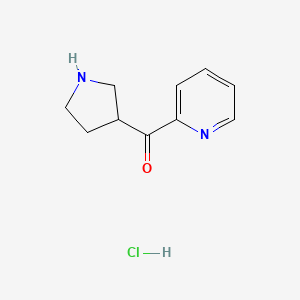

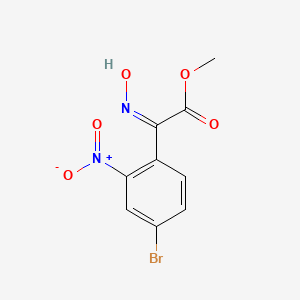
![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1433091.png)
![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine](/img/structure/B1433093.png)
